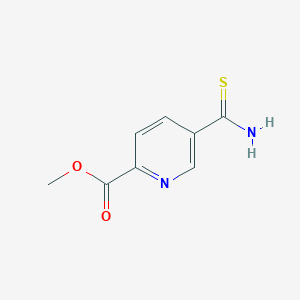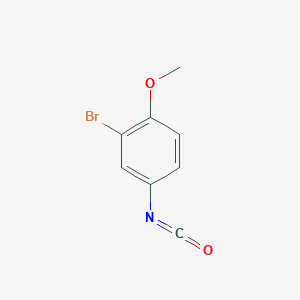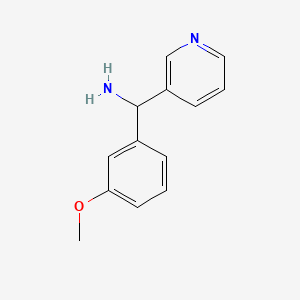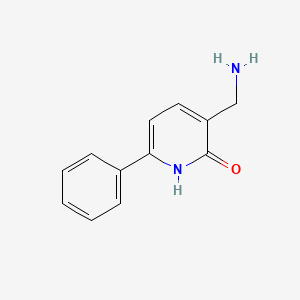
7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as propylpurine-2,6-dione, is a purine derivative that has recently been studied for its potential use in scientific research. This compound is a white crystalline powder that is soluble in water and ethanol. It has a molecular weight of 216.24 g/mol and a melting point of 177-179 °C.
作用机制
Propylpurine-2,6-dione acts as an inhibitor of several enzymes, including adenylate cyclase, cyclooxygenase-2, and protein kinase C. It has been found to inhibit the activity of these enzymes by binding to their active sites and preventing the formation of their active conformations.
Biochemical and Physiological Effects
Propylpurine-2,6-dione has been found to have several biochemical and physiological effects. It has been found to reduce inflammation in both in vitro and in vivo studies. It has also been found to inhibit the formation of free radicals, which can cause oxidative damage to cells. Additionally, it has been found to have anti-cancer effects, as well as anti-viral and anti-bacterial effects.
实验室实验的优点和局限性
Propylpurine-2,6-dione has several advantages and limitations when used in lab experiments. One of the main advantages of using this compound is that it is relatively inexpensive and easy to synthesize. Additionally, it is a highly stable compound, making it easy to store and transport. However, one of the main limitations of using this compound is that it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
There are several potential future directions for the use of 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione-2,6-dione in scientific research. One potential direction is to investigate its potential use as an anti-inflammatory agent. Additionally, further studies could be conducted to explore its potential use as an anti-cancer agent. Further research could also be conducted to explore its potential use in the study of enzyme kinetics and protein-ligand interactions. Finally, further research could be conducted to explore its potential use in the study of the structure and function of nucleic acids, such as DNA and RNA.
合成方法
Propylpurine-2,6-dione can be synthesized from the reaction of 7-butyl-1H-purine-2,6-dione and 3-propanol. This reaction occurs at a temperature of 100-110 °C for a period of 8-10 hours. The yield of this reaction is approximately 70%.
科学研究应用
Propylpurine-2,6-dione has been studied for its potential use in scientific research, particularly in the field of biochemistry. It has been found to be useful in studying the structure and function of proteins, as well as in the study of enzyme kinetics and protein-ligand interactions. It has also been used in the study of the structure and function of nucleic acids, such as DNA and RNA.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the condensation of 7-butyl-3-propyluracil with ethyl acetoacetate followed by cyclization and subsequent oxidation to form the final product.", "Starting Materials": [ "7-butyl-3-propyluracil", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 7-butyl-3-propyluracil and ethyl acetoacetate in ethanol.", "Step 2: Add sodium ethoxide to the mixture and heat under reflux for several hours.", "Step 3: Cool the mixture and add acetic acid to acidify the solution.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Cyclize the product by heating with concentrated sulfuric acid.", "Step 6: Neutralize the mixture with sodium bicarbonate and extract the product with ethyl acetate.", "Step 7: Dry the product over anhydrous sodium sulfate and evaporate the solvent.", "Step 8: Oxidize the product with hydrogen peroxide in the presence of acetic acid.", "Step 9: Purify the product by recrystallization from ethanol." ] } | |
CAS 编号 |
31542-72-0 |
产品名称 |
7-butyl-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
分子式 |
C12H18N4O2 |
分子量 |
250.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



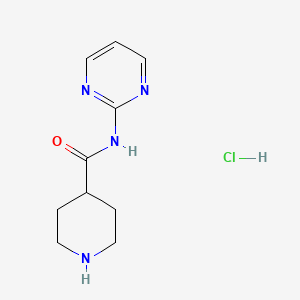
![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)
